6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-methyl-2-(4-phenylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-11-16(20)19-17(18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGPKFZYDPYZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol are currently unknown
Mode of Action
It is a hydroxypyrimidine, a class of compounds known to interact with various biological targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound are currently unknown. Factors such as pH, temperature, and the presence of other compounds could potentially affect its action.
Biochemical Analysis
Biochemical Properties
6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with hydroxypyrimidine enzymes, which are involved in various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling proteins, leading to altered gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. These binding interactions can lead to changes in gene expression, either upregulating or downregulating specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, although the exact nature of these changes can vary.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity. At higher doses, toxic or adverse effects can be observed, indicating a threshold beyond which the compound’s effects become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its presence can affect metabolic flux and the levels of various metabolites, thereby influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affects its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.
Biological Activity
6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by CAS number 1154551-68-4, exhibits a range of biochemical interactions and therapeutic potentials, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a methyl group and a biphenyl substituent, which are critical for its biological interactions. The presence of the hydroxyl group at the 4-position on the pyrimidine ring enhances its reactivity and potential interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies using the Kirby-Bauer diffusion method have shown that derivatives similar to this compound can effectively target bacterial cell membranes, leading to cell lysis and death .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
2. Anti-inflammatory Effects
In vitro studies suggest that this compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
3. Anticancer Potential
Recent investigations have explored the anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of the Bcl-2 family proteins. The compound's ability to interfere with cell cycle progression has also been noted, particularly in breast cancer models .
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
Enzyme Inhibition
This compound has demonstrated the ability to inhibit specific enzymes associated with disease processes:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression patterns that favor apoptosis in cancer cells.
- Monoamine Oxidases (MAOs) : Interaction with MAOs suggests potential implications in neuroprotection and mood regulation.
Cell Signaling Modulation
The compound influences various signaling pathways, including:
- MAPK Pathway : Activation of this pathway promotes cell survival and proliferation, providing insights into its potential use in regenerative medicine.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that administration of this compound significantly reduced bacterial load in infected mice compared to controls, showcasing its therapeutic potential against infections .
- Cancer Cell Line Studies : In a study involving breast cancer cell lines, treatment with varying concentrations of the compound resulted in increased levels of apoptosis markers, confirming its anticancer properties .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, makes it an essential component in developing new materials.
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes related to cancer progression and microbial resistance.
Medicine
Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with intracellular processes.
Anticancer Activity : Recent studies have explored the compound's anticancer potential:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Inhibition of HDACs |
In vitro tests have demonstrated that this compound induces apoptosis in various cancer cell lines by interacting with protein binding sites and modulating gene expression related to cell cycle regulation.
Industry
In the industrial sector, this compound is being explored for its potential applications in developing new materials with specific electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in electronics and optoelectronics.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
Case Study 2: Anticancer Potential
In another study focusing on its anticancer properties, researchers treated FaDu hypopharyngeal carcinoma cells with varying concentrations of the compound. Results indicated that at an IC50 of 10 µM, the compound significantly induced apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Key Observations :
- Solubility : PPA’s water solubility contrasts with the hydrophobic nature of this compound, attributed to its polar pyridyl group versus the biphenyl moiety .
- Stability : Derivatives like 6-(Methoxymethyl)-2-phenylpyrimidine-4-ol exhibit thermal stability, making them suitable for storage and handling .
Key Observations :
- Plant Defense : PPA outperforms benzothiadiazole S-methyl ester (BTH) in solubility and growth promotion, making it agriculturally advantageous .
- Therapeutic Potential: Anti-inflammatory pyrimidin-4-ol derivatives (e.g., 4-(4-fluoro-3-methylphenyl)-6-aryl analogs) show enhanced efficacy in pain management compared to traditional NSAIDs .
Substituent Effects on Bioactivity
- Pyridyl vs. Biphenyl : Pyridyl groups (as in PPA) enhance water solubility and interaction with plant redox systems, whereas biphenyl groups increase hydrophobicity, favoring membrane permeability in drug candidates .
- Sulfur-Containing Groups : Methylsulfanyl or ethylsulfanyl substituents (e.g., 6-Methyl-2-methylsulfanyl-pyrimidin-4-ol) may improve binding to enzymatic targets but reduce solubility .
- Fluorinated Derivatives : Fluorine substitution (e.g., 4-(4-fluoro-3-methylphenyl) groups) enhances metabolic stability and target affinity in anti-inflammatory agents .
Preparation Methods
Classical Condensation Method
The classical approach involves the condensation of appropriately substituted β-dicarbonyl compounds with amidines or related nitrogen sources to form the pyrimidine ring. For this compound, a plausible route includes:
- Starting with 4-phenylbenzaldehyde or related biphenyl derivatives.
- Reacting with methyl-substituted amidines under reflux in polar solvents.
- Cyclization occurs to form the pyrimidin-4-ol ring system.
This method typically requires several hours of heating and yields moderate to high purity products after recrystallization.
Microwave-Assisted Synthesis (Green Chemistry Approach)
A greener and more efficient method reported for similar pyrimidine derivatives involves microwave-assisted synthesis, which significantly reduces reaction time and energy consumption. Key features include:
- Use of microwave irradiation to accelerate the condensation and cyclization steps.
- Reaction times reduced to 3–30 minutes.
- Higher yields (80–96%) compared to classical methods.
- Use of environmentally benign solvents or solvent-free conditions.
- Application of mechanochemistry techniques such as mortar-pestle grinding to facilitate reactions without solvents.
This approach aligns with green chemistry principles, minimizing hazardous waste and improving safety.
Sulfonate Derivative Synthesis via Nucleophilic Substitution
In related pyrimidin-4-ol derivatives, sulfonate esters are synthesized by reacting 2-amino-6-methylpyrimidin-4-ol with sulfonyl chlorides in the presence of a base like potassium carbonate in acetone. Although this method targets sulfonate derivatives, it provides insight into functionalization strategies of pyrimidin-4-ol compounds:
- Reaction conditions: reflux in acetone for 4 hours.
- Purification by column chromatography and recrystallization.
- Characterization by single-crystal X-ray diffraction to confirm structure.
This method demonstrates the versatility of pyrimidin-4-ol functionalization, which can be adapted for preparing this compound derivatives with various substituents.
Comparative Data Table of Preparation Methods
Research Findings and Characterization
- Microwave synthesis of pyrimidin-4-ol derivatives yields products with high purity and excellent yields, as confirmed by Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.
- Single-crystal X-ray diffraction studies on related pyrimidin-4-ol sulfonate derivatives reveal monoclinic crystal systems with stable molecular conformations and significant hydrogen bonding networks that stabilize the crystal lattice.
- Computational analyses including Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) studies support the stability and reactivity profiles of these compounds, indicating potential for further functionalization and application in pharmaceuticals.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol and its structural analogs?
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, derivatives with hydroxy groups are synthesized via Biginelli-like reactions or nucleophilic substitution under reflux conditions in ethanol or other polar aprotic solvents . Key intermediates are purified using column chromatography, and yields are optimized by adjusting stoichiometric ratios of reactants (e.g., aldehydes, ketones, and urea derivatives). Reaction progress is monitored via TLC, and final products are characterized using spectroscopic techniques .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- FT-IR : Confirms the presence of hydroxyl (-OH) and aromatic C-H stretching vibrations .
- NMR Spectroscopy : and NMR identify substituent positions and ring proton environments. For example, downfield shifts in NMR (δ 10–12 ppm) indicate hydroxyl protons .
- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to validate molecular weight .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related pyridin-2(1H)-ones .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies of pyrimidine derivatives?
Contradictions in biological data (e.g., varying anti-inflammatory or analgesic efficacy) require:
- Dose-Response Analysis : Establish linearity and potency thresholds across multiple assays (e.g., carrageenan-induced edema models) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl groups) to isolate contributions to bioactivity .
Q. What strategies optimize the reaction conditions for synthesizing this compound derivatives with high regioselectivity?
- Catalytic Systems : Use Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity during cyclization .
- Solvent Screening : Polar solvents like DMF or DMSO improve solubility of aromatic intermediates, reducing side reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize undesired dimerization or oxidation .
Q. How do substituents on the pyrimidine ring influence the compound’s interaction with biological targets?
- Electron-Withdrawing Groups (e.g., -CF) : Enhance binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) via van der Waals interactions .
- Hydroxyl Groups : Participate in hydrogen bonding with active-site residues, critical for inhibitory activity. Methyl or phenyl substituents increase steric bulk, affecting binding affinity .
- Computational Docking : Tools like AutoDock predict binding modes and guide substituent selection .
Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they mitigated?
- Disorder in Crystal Lattices : Co-crystallization with stabilizing agents (e.g., polyethylene glycol) improves diffraction quality .
- Hydrogen-Bond Networks : Synchrotron radiation or low-temperature data collection (100 K) enhances resolution of weak interactions .
- Software Refinement : Programs like SHELXL refine anisotropic displacement parameters to resolve overlapping electron densities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
